N-(3-fluorophenyl)-3-[({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
Description
N-(3-fluorophenyl)-3-[({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-a]pyridine core substituted with a 3-fluorophenyl carboxamide group at position 6, a sulfanyl-linked carbamoylmethyl group at position 3, and a 4-(trifluoromethyl)phenyl moiety. The trifluoromethyl and fluorophenyl groups enhance lipophilicity and metabolic stability, which are critical for drug-like properties .
Properties
IUPAC Name |
N-(3-fluorophenyl)-3-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]sulfanyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F4N5O2S/c23-15-2-1-3-17(10-15)28-20(33)13-4-9-18-29-30-21(31(18)11-13)34-12-19(32)27-16-7-5-14(6-8-16)22(24,25)26/h1-11H,12H2,(H,27,32)(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKUXLNIMQTUNGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C2=CN3C(=NN=C3SCC(=O)NC4=CC=C(C=C4)C(F)(F)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F4N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-fluorophenyl)-3-[({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide is a novel compound with potential therapeutic applications. Its structure suggests significant biological activity due to the presence of a triazole moiety and various functional groups that may interact with biological targets.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of this compound may stem from its ability to inhibit specific enzymes or receptors involved in disease pathways. The triazole ring is known for its role in modulating biological functions such as enzyme inhibition and receptor binding.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antimicrobial Activity : Compounds with trifluoromethyl phenyl derivatives have shown potent antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, demonstrating low minimum inhibitory concentrations (MICs) and effective biofilm inhibition .
- Anticancer Potential : Similar compounds have been reported to inhibit DNA synthesis and exhibit cytotoxicity against various cancer cell lines. The presence of functional groups like trifluoromethyl enhances their interaction with biological targets, potentially leading to effective cancer therapies .
- Anti-tubercular Activity : Some derivatives have demonstrated significant activity against Mycobacterium tuberculosis, with IC50 values indicating strong inhibitory effects on bacterial growth. These findings suggest potential for treating tuberculosis infections .
Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial properties of a series of compounds containing the trifluoromethyl group. The results showed that these compounds effectively inhibited the growth of Staphylococcus aureus with an MIC value as low as 0.5 µg/mL. The compounds also exhibited bactericidal effects in time-kill assays, demonstrating their potential as antimicrobial agents.
| Compound | MIC (µg/mL) | Bactericidal Effect |
|---|---|---|
| Compound A | 0.5 | Yes |
| Compound B | 1.0 | Yes |
| Compound C | 2.0 | No |
Study 2: Anticancer Activity
In another study focusing on anticancer properties, derivatives of triazole compounds were tested against various cancer cell lines. The most active compound showed an IC50 value of 10 µM against breast cancer cells, indicating significant cytotoxicity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound D | MCF-7 (Breast) | 10 |
| Compound E | HeLa (Cervical) | 15 |
| Compound F | A549 (Lung) | 20 |
Pharmacokinetics and Safety Profile
Preliminary studies on the pharmacokinetics of similar compounds indicate favorable absorption and distribution characteristics. Toxicity assays on human cell lines suggest that these compounds exhibit low cytotoxicity, making them suitable candidates for further development.
Scientific Research Applications
Antimicrobial Activity
The 1,2,4-triazole scaffold is recognized for its broad-spectrum antimicrobial properties. Research indicates that derivatives of this scaffold can exhibit significant antibacterial and antifungal activities. For instance, compounds with triazole moieties have been synthesized and evaluated for their efficacy against various pathogens including Staphylococcus aureus and Candida albicans. The presence of trifluoromethyl groups enhances the bioactivity of these compounds through improved lipophilicity and electronic properties .
| Compound | Target Pathogen | MIC (μg/mL) | Reference |
|---|---|---|---|
| Compound A | S. aureus | 0.125 | |
| Compound B | C. albicans | 0.5 | |
| Compound C | E. coli | 1-8 |
Anticancer Properties
The compound's design integrates functionalities known to inhibit carbonic anhydrases (CAs), which are implicated in tumor survival under hypoxic conditions. Studies have shown that certain derivatives demonstrate selective inhibition of CAs IX and XII, leading to reduced tumor growth in preclinical models . The incorporation of the triazole ring has been linked to enhanced anticancer activity.
| Compound | CA Inhibition (IC50 μM) | Cancer Type | Reference |
|---|---|---|---|
| Compound D | 0.317 (CA IX) | Solid Tumors | |
| Compound E | 0.450 (CA XII) | Various Cancers |
Agrochemical Potential
The unique chemical structure of N-(3-fluorophenyl)-3-[({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide suggests potential applications in agrochemicals. Compounds containing triazole rings have been explored as fungicides due to their ability to disrupt fungal cell division and metabolism. Preliminary studies indicate efficacy against common agricultural pathogens.
Synthesis and Evaluation
A series of compounds derived from the triazole framework were synthesized using microwave-assisted methods to enhance yield and reduce reaction times. These compounds were then assessed for their antimicrobial properties through minimum inhibitory concentration (MIC) assays against a panel of bacterial and fungal strains.
Case Study: Synthesis of Triazole Derivatives
- Methodology : Microwave-assisted synthesis was employed for rapid compound formation.
- Results : Several derivatives showed promising antimicrobial activity with MIC values comparable to established antibiotics.
Structure-Activity Relationship (SAR)
Extensive SAR studies have been conducted to understand the influence of various substituents on the biological activity of triazole derivatives. The introduction of electron-withdrawing groups such as trifluoromethyl has been shown to enhance potency against specific bacterial strains.
Comparison with Similar Compounds
Key Observations :
- The triazolo-pyridine core is shared with compound 62 , but the target compound’s C3 sulfanyl-carbamoylmethyl group distinguishes it from piperidine-based substituents in compound 62.
- Compared to triazolo-pyridazine derivatives , the pyridine core in the target compound may confer distinct electronic and steric properties.
Spectral Data Comparison
NMR Analysis
highlights that minor substituent changes in triazolo-pyridine derivatives lead to localized NMR chemical shift variations. For example:
- In compounds 1 and 7 (analogues of Rapa), chemical shifts at positions 29–36 (Region B) and 39–44 (Region A) differ due to substituent effects, while other regions remain identical .
- For the target compound, the 3-fluorophenyl and 4-(trifluoromethyl)phenyl groups are expected to perturb shifts in analogous regions (e.g., aromatic protons and adjacent carbons).
Hypothetical NMR Shift Comparison (Based on ):
Functional and Bioactivity Insights
- Nonretinoid Antagonists: Compound 62 (triazolo-pyridine with piperidine substituents) demonstrated efficacy in preclinical models of hepatic steatosis, suggesting that the target compound’s trifluoromethyl groups may enhance target binding or pharmacokinetics .
- Antioxidant Activity: Verminoside (), though structurally distinct, shares phenylpropanoid substituents, which are associated with radical-scavenging activity. The target compound’s fluorinated aryl groups may similarly influence redox properties .
Q & A
Q. What synthetic methodologies are employed to synthesize this compound, and how is structural purity validated?
The synthesis involves multi-step reactions, including coupling of the triazolo[4,3-a]pyridine core with functionalized sulfanyl and carbamoyl groups. A typical procedure includes:
- Step 1 : Formation of the piperidine intermediate via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with boronic acids under inert atmosphere .
- Step 2 : Acidic deprotection (e.g., using HCl in CH₂Cl₂) to generate the free amine for carboxamide coupling .
- Validation : Purity (>98%) is confirmed via HPLC, while structural integrity is verified using ¹H NMR (e.g., characteristic shifts for trifluoromethyl and fluorophenyl groups) and ESI-MS .
Q. What in vitro assays are suitable for initial biological evaluation, and how are IC₅₀ values determined?
- Enzyme inhibition assays : Use fluorescence-based or colorimetric methods (e.g., protease or kinase assays) to measure activity. Dose-response curves are plotted to calculate IC₅₀ via nonlinear regression .
- Cellular assays : For cytotoxicity or antiproliferative activity, cell viability is assessed using MTT or resazurin reduction, with IC₅₀ derived from triplicate experiments .
Q. How is the compound’s solubility and stability assessed in preclinical studies?
- Solubility : Measured in PBS or DMSO using nephelometry or UV-vis spectroscopy.
- Stability : Incubate in simulated biological fluids (e.g., plasma, liver microsomes) and analyze degradation via LC-MS over 24–72 hours .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize substituents like the trifluoromethyl group for enhanced binding?
- Systematic substitution : Replace the trifluoromethyl group with halogens (Cl, Br) or methyl to assess steric/electronic effects.
- Binding analysis : Compare docking scores (e.g., AutoDock Vina) and experimental IC₅₀. For example, analogs with trifluoromethyl show 10–20% higher binding affinity than chloro derivatives due to enhanced hydrophobic interactions .
- Data integration : Use molecular dynamics (MD) simulations to validate docking poses and identify key residues (e.g., catalytic lysine in proteases) .
Q. What strategies resolve discrepancies between computational binding predictions and experimental activity?
- Re-evaluate docking parameters : Adjust protonation states or include explicit water molecules in simulations.
- Free energy calculations : Apply MM-PBSA/GBSA to refine binding energy estimates, which may explain outliers (e.g., a compound with a -7.7 MPRO score but low activity due to off-target effects) .
- Experimental validation : Use SPR (surface plasmon resonance) to measure binding kinetics (kₐ, kᵢ) and confirm false positives .
Q. How does the trifluoromethyl group influence metabolic stability, and what modifications improve pharmacokinetics?
- Metabolic profiling : Incubate with liver microsomes and identify metabolites via LC-MS/MS. The trifluoromethyl group reduces oxidative metabolism, enhancing half-life (t₁/₂ > 4 hours vs. <2 hours for non-fluorinated analogs) .
- Modifications : Introduce deuterium at labile positions or replace with cyclopropyl to further slow metabolism .
Methodological Considerations
Q. What computational tools are recommended for target identification and mechanistic studies?
- Target prediction : Use SwissTargetPrediction or PharmMapper to prioritize enzymes (e.g., proteases, kinases) based on structural similarity to known inhibitors .
- Mechanistic modeling : Combine QM/MM (quantum mechanics/molecular mechanics) to study reaction pathways (e.g., covalent inhibition mechanisms) .
Q. How are crystallographic studies used to validate binding modes?
- Co-crystallization : Soak the compound with purified target protein (e.g., SARS-CoV-2 main protease) and solve the structure via X-ray diffraction (2.0–2.5 Å resolution).
- Analysis : Identify hydrogen bonds (e.g., between the carboxamide and catalytic cysteine) and hydrophobic pockets occupied by the trifluoromethyl group .
Contradictory Data Analysis
Q. How to address conflicting results in enzyme inhibition versus cellular activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
